7-(1,3-Dioxolan-2-YL)heptanenitrile
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Overview
Description
7-(1,3-Dioxolan-2-YL)heptanenitrile is an organic compound characterized by the presence of a dioxolane ring and a nitrile group The dioxolane ring is a five-membered ring containing two oxygen atoms, while the nitrile group consists of a carbon triple-bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
7-(1,3-Dioxolan-2-YL)heptanenitrile can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
the general principles of acetalization and the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Dioxolan-2-YL)heptanenitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or organolithium reagents in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .
Scientific Research Applications
7-(1,3-Dioxolan-2-YL)heptanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(1,3-Dioxolan-2-YL)heptanenitrile involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for the selective protection and deprotection of functional groups during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring analog of dioxolane, used similarly as a protecting group.
Tetrahydrofuran (THF): A related compound where the dioxolane ring is replaced by a tetrahydrofuran ring.
Ethylene Glycol Acetals: Compounds formed by the acetalization of aldehydes or ketones with ethylene glycol.
Uniqueness
7-(1,3-Dioxolan-2-YL)heptanenitrile is unique due to its combination of a dioxolane ring and a nitrile group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
13050-10-7 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
7-(1,3-dioxolan-2-yl)heptanenitrile |
InChI |
InChI=1S/C10H17NO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-6,8-9H2 |
InChI Key |
ZLFUPRFUKVPDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCC#N |
Origin of Product |
United States |
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